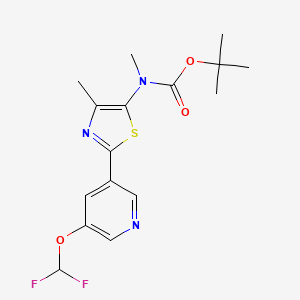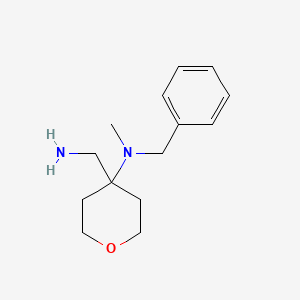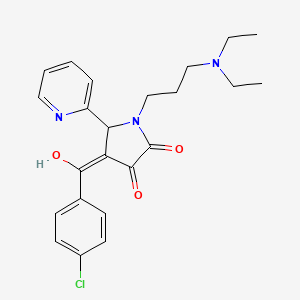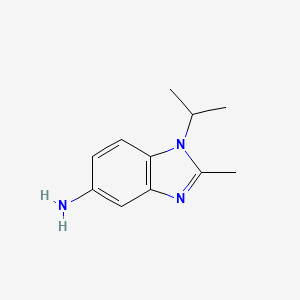
5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The ethoxyphenyl group attached to the thiadiazol ring could potentially influence the compound’s physical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, being a heterocycle, could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions involving “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” would depend on its functional groups. The amine group could undergo reactions such as alkylation, acylation, and condensation . The thiadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” would be influenced by its functional groups and molecular structure. For instance, the presence of the ethoxy group could increase its lipophilicity, influencing its solubility and permeability .Aplicaciones Científicas De Investigación
Antioxidant Activity
5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine: has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and tissues. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress .
Antimicrobial Efficacy
The compound has shown promise as an antimicrobial agent. Studies have evaluated its effectiveness against various strains of bacteria and fungi. Metal complexes derived from this compound have exhibited enhanced antimicrobial activity compared to the ligand itself. These findings suggest potential applications in pharmaceuticals and healthcare .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions between 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine and specific biological targets. By assessing binding energies, researchers gain insights into its potential as a drug candidate. These studies contribute to drug discovery and design .
Intra-Molecular Charge Transfer
Computational investigations have revealed a clear intra-molecular charge transfer within the compound and its metal complexes. The transfer integral values for holes were higher than those for electrons, indicating that the ligand could serve as a better hole transporter. Such insights aid in designing materials for electronic applications .
Synthesis of Derivatives
Researchers have synthesized derivatives of this compound by modifying its structure. For example, the cyclization reaction of a related compound resulted in a novel pyrazole derivative with potential pharmacological applications .
Coordination Chemistry
The compound’s coordination chemistry with transition metals (such as Co, Ni, Cu, Mn, and Zn) has been explored. These metal complexes exhibit distinct properties and reactivity. Schiff base ligands like this one are known for their facile synthesis, stability, and solubility, making them valuable in coordination chemistry studies .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWTVHRMEPWMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2465810.png)
![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide](/img/structure/B2465814.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2465816.png)
![(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-enamide](/img/structure/B2465817.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine](/img/structure/B2465818.png)



![3-(2-Fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2465827.png)
![2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide](/img/structure/B2465828.png)
